molecular formula C30H20N6O8 B1294434 N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine CAS No. 3283-05-4

N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine

Cat. No.: B1294434
CAS No.: 3283-05-4
M. Wt: 592.5 g/mol
InChI Key: XEUNCVYZWDLKKR-UHFFFAOYSA-N
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Description

N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine is an organic compound with the molecular formula C30H20N6O8. It is characterized by the presence of four nitrophenyl groups attached to a benzene-1,4-diamine core. This compound is known for its applications in various fields, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine typically involves the nitration of benzene-1,4-diamine. The process begins with the nitration of benzene-1,4-diamine using a mixture of nitric acid and sulfuric acid to form N-nitrobenzene-1,4-diamine. This intermediate is then further nitrated in a sulfuric acid atmosphere to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, concentration of reagents, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Typical conditions involve the use of strong nucleophiles such as alkoxides or amines under basic conditions.

Major Products:

    Reduction: The major product is N1,N1,N4,N4-Tetrakis(4-aminophenyl)benzene-1,4-diamine.

    Substitution: The products depend on the nucleophile used but generally involve the replacement of nitro groups with the nucleophile.

Scientific Research Applications

N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Materials Science: The compound is utilized in the development of advanced materials with specific electronic and optical properties.

    Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active compounds and pharmaceuticals.

    Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine involves its interaction with molecular targets through its nitrophenyl groups. These groups can undergo reduction or substitution reactions, leading to the formation of various derivatives. The pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Uniqueness: N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine is unique due to its four nitrophenyl groups, which impart distinct electronic and chemical properties. These properties make it suitable for specific applications in materials science and organic synthesis that similar compounds may not be able to achieve.

Properties

IUPAC Name

1-N,1-N,4-N,4-N-tetrakis(4-nitrophenyl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20N6O8/c37-33(38)27-13-5-23(6-14-27)31(24-7-15-28(16-8-24)34(39)40)21-1-2-22(4-3-21)32(25-9-17-29(18-10-25)35(41)42)26-11-19-30(20-12-26)36(43)44/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEUNCVYZWDLKKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-])N(C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20N6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062950
Record name N,N,N',N'-Tetrakis(4-nitrophenyl)-1,4-benzenediamine
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Molecular Weight

592.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3283-05-4
Record name N1,N1,N4,N4-Tetrakis(4-nitrophenyl)-1,4-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3283-05-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-nitrophenyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-nitrophenyl)-
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Record name N,N,N',N'-Tetrakis(4-nitrophenyl)-1,4-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7062950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-nitrophenyl)
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